1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester
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Overview
Description
1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel therapeutic agents. The unique structure of this compound allows for various chemical modifications, making it a versatile building block in synthetic chemistry.
Preparation Methods
The synthesis of 1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific conditionsIndustrial production methods often involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Addition: Electrophilic addition reactions can occur at the double bonds present in the pyrrolopyridine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including potential drug candidates.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving enzyme inhibition.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. This inhibition can lead to therapeutic effects, such as the reduction of disease symptoms or the prevention of disease progression .
Comparison with Similar Compounds
1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine derivatives:
Pyridine-3,5-dicarboxylic acid derivatives: These compounds share a similar core structure but may have different functional groups, leading to variations in their chemical reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields of research and industry.
Properties
Molecular Formula |
C10H7N2O4- |
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Molecular Weight |
219.17 g/mol |
IUPAC Name |
5-methoxycarbonyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)7-3-2-6-8(12-7)5(4-11-6)9(13)14/h2-4,11H,1H3,(H,13,14)/p-1 |
InChI Key |
HIXHTQHRLJKJGB-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NC=C2C(=O)[O-] |
Origin of Product |
United States |
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